3-(2-Bromo-4-fluorophenoxy)azetidine
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Overview
Description
3-(2-Bromo-4-fluorophenoxy)azetidine is a chemical compound with the molecular formula C9H9BrFNO. It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4-fluorophenoxy)azetidine typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-4-fluorophenol and azetidine.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Procedure: The 2-bromo-4-fluorophenol is reacted with azetidine in the presence of the base and solvent. The reaction mixture is stirred at an elevated temperature, typically around 80-100°C, for several hours.
Purification: The product is then purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-4-fluorophenoxy)azetidine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate would produce an oxidized product .
Scientific Research Applications
3-(2-Bromo-4-fluorophenoxy)azetidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 3-(2-Bromo-4-fluorophenoxy)azetidine involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily driven by its ability to form covalent bonds with target proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromo-2-fluorophenoxy)azetidine: This compound is structurally similar but has the bromine and fluorine atoms in different positions on the phenoxy ring.
3-(2-Chloro-4-fluorophenoxy)azetidine: Similar structure with a chlorine atom instead of bromine.
3-(2-Bromo-4-methylphenoxy)azetidine: Similar structure with a methyl group instead of fluorine.
Uniqueness
3-(2-Bromo-4-fluorophenoxy)azetidine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both bromine and fluorine atoms can enhance its ability to interact with biological targets and improve its stability under various conditions.
Properties
IUPAC Name |
3-(2-bromo-4-fluorophenoxy)azetidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO/c10-8-3-6(11)1-2-9(8)13-7-4-12-5-7/h1-3,7,12H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXVAGGOBMYPDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=C(C=C(C=C2)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701290217 |
Source
|
Record name | 3-(2-Bromo-4-fluorophenoxy)azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701290217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
954225-37-7 |
Source
|
Record name | 3-(2-Bromo-4-fluorophenoxy)azetidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=954225-37-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Bromo-4-fluorophenoxy)azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701290217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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